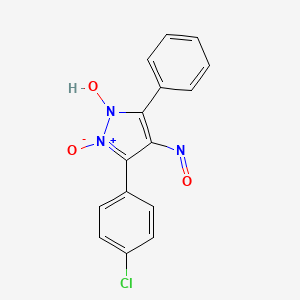
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide is a chemical compound with a complex structure that includes a pyrazolone core, substituted with a chlorophenyl and a phenyl group, and an oxime functional group
准备方法
The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Substitution reactions: Introduction of the chlorophenyl and phenyl groups can be done via electrophilic aromatic substitution reactions.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Oxidation: The final step involves the oxidation of the pyrazolone to form the 1,2-dioxide structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
化学反应分析
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxime group back to a ketone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar compounds to 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide include:
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide: This compound has a similar structure but with a different substituent on the pyrazolone core.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime: Lacks the 1,2-dioxide structure.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Lacks both the oxime and 1,2-dioxide structures.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
61572-27-8 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-8-6-11(7-9-12)15-13(17-20)14(18(21)19(15)22)10-4-2-1-3-5-10/h1-9,21H |
InChI 键 |
PONCSOAZEUXFRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=C(C=C3)Cl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


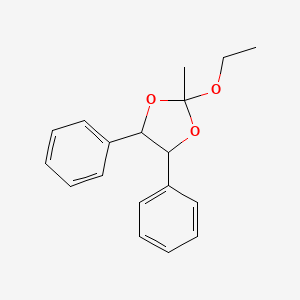
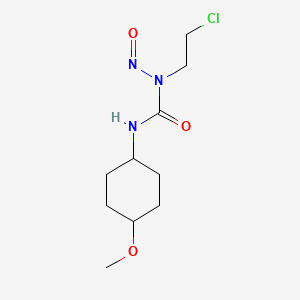
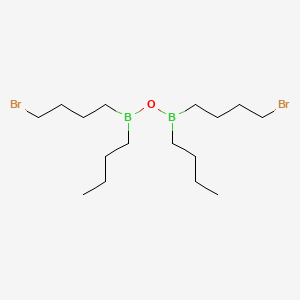
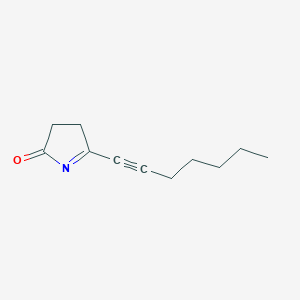

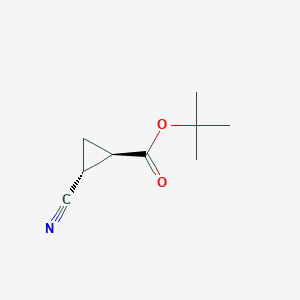
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
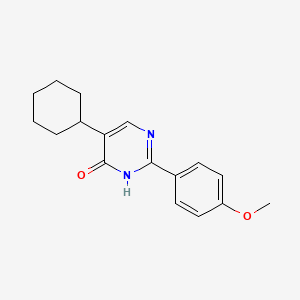
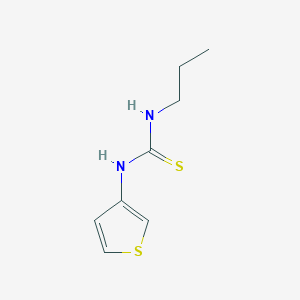
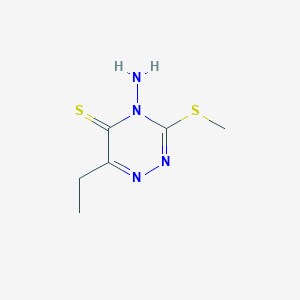

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
